This compound is cataloged under CAS number 1864057-90-8 and is often utilized as an intermediate in the synthesis of various bioactive molecules. Its structural characteristics make it a valuable building block in organic synthesis, especially in the context of developing piperidine-based pharmaceuticals.
The synthesis of 1-(benzyloxycarbonyl)-5-fluoropiperidine-3-carboxylic acid can be achieved through several methods, typically involving multi-step organic reactions. A common approach includes:
The molecular structure of 1-(benzyloxycarbonyl)-5-fluoropiperidine-3-carboxylic acid features a piperidine ring substituted with a fluorine atom and a benzyloxycarbonyl group. Key structural aspects include:
The compound's three-dimensional conformation can significantly influence its reactivity and interaction with biological targets.
1-(Benzyloxycarbonyl)-5-fluoropiperidine-3-carboxylic acid participates in various chemical reactions typical for carboxylic acids and amines:
These reactions are significant for modifying the compound to enhance pharmacological properties or to synthesize more complex molecules.
The mechanism of action for compounds like 1-(benzyloxycarbonyl)-5-fluoropiperidine-3-carboxylic acid typically involves interaction with biological targets such as enzymes or receptors. The precise mechanism will depend on the specific application but may include:
Understanding these mechanisms is vital for predicting pharmacodynamics and optimizing therapeutic efficacy.
Key physical and chemical properties include:
These properties dictate how the compound behaves in different environments, influencing its application in research and industry.
1-(Benzyloxycarbonyl)-5-fluoropiperidine-3-carboxylic acid serves several important roles in scientific research:
The versatility of this compound underscores its significance in both academic research and industrial applications.
1-(Benzyloxycarbonyl)-5-fluoropiperidine-3-carboxylic acid (CAS 1864057-90-8) is a functionally enriched heterocyclic building block with the molecular formula C₁₄H₁₆FNO₄ and a molecular weight of 281.28 g/mol. Its structure integrates three pharmacologically significant features: a conformationally constrained piperidine scaffold, a fluorine substituent at the C5 position, and orthogonal protection for both amine (benzyloxycarbonyl, Cbz) and carboxylic acid moieties. This trifunctional architecture enables simultaneous or sequential derivatization, making it invaluable for constructing complex molecules in medicinal chemistry. The Cbz group provides robust protection during synthetic manipulations, while the fluorine atom modulates electronic properties, lipophilicity, and metabolic stability. As a crystalline solid, its chemical behavior is characterized by the SMILES notation O=C(C1CN(C(OCC2=CC=CC=C2)=O)CC(F)C1)O, revealing stereoelectronic features critical for targeted drug design [1] [5].
The strategic incorporation of fluorine into piperidine scaffolds represents a transformative evolution in bioactive molecule design. Early investigations revealed that fluorination adjacent to key heteroatoms significantly altered pharmacokinetic and pharmacodynamic profiles. Piperidine fluorination emerged prominently in the 1990s with compounds like paroxetine, where the 4-fluorophenyl and piperidine motifs synergistically enhanced serotonin reuptake inhibition. Subsequent innovations exploited C2-C5 fluorination to influence ring conformation, pKa of adjacent nitrogen atoms, and three-dimensional interactions with biological targets [4] [7].
Table 1: Impact of Piperidine Fluorination on Drug Properties
Compound | Fluorine Position | Key Property Enhancement | Therapeutic Application |
---|---|---|---|
Sitagliptin | C3-Fused trifluoro | Enhanced DPP-4 binding affinity | Type 2 diabetes |
Maraviroc | C3 difluoro | Improved CCR5 receptor occupancy | HIV infection |
Ciprofloxacin | C6-Fluoroquinolone | Increased DNA gyrase inhibition | Broad-spectrum antibiotics |
1-(Cbz)-5-F-piperidine-3-COOH | C5 monofluoro | Dual functionalization capability | Peptidomimetic intermediate |
The C5-fluorinated piperidine derivative discussed herein exemplifies modern applications of this strategy. The fluorine atom at the 5-position:
The benzyloxycarbonyl (Cbz) group remains a cornerstone in heterocyclic and peptide chemistry despite the emergence of newer protecting groups. Its enduring utility arises from three key attributes:
Table 2: Cbz Deprotection Methods for Piperidine Derivatives
Method | Conditions | Compatibility | Yield Range |
---|---|---|---|
Catalytic Hydrogenation | 10% Pd/C, H₂ (1 atm), EtOH, 25°C | Halogen-compatible; reduces alkenes/nitro | 85-95% |
Lewis Acid Mediated | SiCl₄/NaI, CH₃CN, reflux | Preserves C=C; tolerates esters | 75-88% |
Acidolysis | 33% HBr/AcOH, 0°C, 1h | Compatible with fluorides; ethereal cleavage | >90% |
In peptidomimetic synthesis, Cbz-protected amino acids serve as precursors for non-natural peptide backbones. For 1-(Cbz)-5-fluoropiperidine-3-carboxylic acid, the C3-carboxylate can be coupled with amino acid esters to generate constrained dipeptide analogs. The fluorine atom further rigidifies the chair conformation of the piperidine ring, mimicking turn structures in β-sheets or helices. This is exemplified in anthranilamide peptidomimetics where Cbz-fluoropiperidine cores enhance antimicrobial activity through optimized amphiphilic topology [3] [8]. Recent advances exploit orthogonal Cbz/acid protection to synthesize:
The structural versatility of this synthon is underscored by commercial availability in multigram quantities (e.g., Arctom Scientific Catalog BD-A574622), enabling rapid analog synthesis for structure-activity relationship (SAR) studies. Chiral SFC analysis confirms enantiopurity >99% in advanced applications, crucial for asymmetric kinase inhibitor development [1] [5].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3